3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized by the condensation of citral with methyl ethyl ketone, controlling the ratio between the n- and iso-forms. The methyl pseudo-ionone obtained is then subjected to ring closure using strong alkali and high temperature, favoring the formation of the normal α- and β-methylionones . Alternatively, quaternary ammonium base can be used to favor the formation of wo-forms .
Industrial Production Methods
In industrial settings, the synthesis of 3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one involves similar methods but on a larger scale, ensuring the purity and consistency required for commercial applications. The use of advanced catalytic processes and optimized reaction conditions helps in achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions typically involve reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one has diverse applications in scientific research:
Industry: Widely used in the fragrance industry for its pleasant scent and stability in various formulations.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one involves binding to specific molecular targets and pathways:
Binding to ERR-alpha Response Element (ERRE): The compound binds to an ERR-alpha response element containing a single consensus half-site, 5’-TNAAGGTCA-3’, which may regulate the expression of genes involved in energy metabolism.
Regulation of MCAD Promoter: It can bind to the medium-chain acyl coenzyme A dehydrogenase (MCAD) response element NRRE-1, acting as an important regulator of the MCAD promoter.
Interaction with Lactoferrin Gene Promoter: The compound binds to the C1 region of the lactoferrin gene promoter, potentially influencing lactoferrin expression.
Comparison with Similar Compounds
Similar Compounds
- α-Cetone
- Isomethyl-α-ionone
- 3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-en-1-one
Uniqueness
3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one stands out due to its specific fragrance profile and its ability to bind to various response elements, influencing gene expression and energy metabolism
Properties
CAS No. |
92072-25-8 |
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Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
3-methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10(12(3)15)9-13-8-6-7-11(2)14(13,4)5/h6,8-9,11,13H,7H2,1-5H3 |
InChI Key |
QZHQBNKZANXFJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CC(C1(C)C)C=C(C)C(=O)C |
Origin of Product |
United States |
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